

toxicological profile of Ivermectin Impurity K

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Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

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Whitepaper: Toxicological Profiling and Analytical Characterization of **Ivermectin Impurity K**

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach the toxicological profiling of Active Pharmaceutical Ingredient (API) impurities not merely as a regulatory checkbox, but as a critical mechanistic inquiry. **Ivermectin Impurity K** (also known as 3,4-Dihydro Ivermectin) is a prominent degradant and metabolic byproduct of the macrocyclic lactone Ivermectin[1][2]. Given the narrow therapeutic index of avermectins concerning neurotoxicity[3], understanding the pharmacokinetic and toxicological boundaries of Impurity K is paramount for ensuring drug safety, batch-to-batch reproducibility, and regulatory compliance.

This technical guide synthesizes the physicochemical properties, toxicological mechanisms, and validated analytical methodologies required to accurately profile **Ivermectin Impurity K** in pharmaceutical and biological matrices.

Chemical & Structural Characterization

Ivermectin Impurity K is synthesized through the metabolism of avermectins or obtained directly via controlled fermentation processes[4]. Structurally, it is an epimeric mixture characterized by the saturation at the 3,4-position of the macrocyclic ring, which differentiates it from the parent compound (Ivermectin B1a/B1b)[1][5].

Table 1: Physicochemical Profile of **Ivermectin Impurity K**

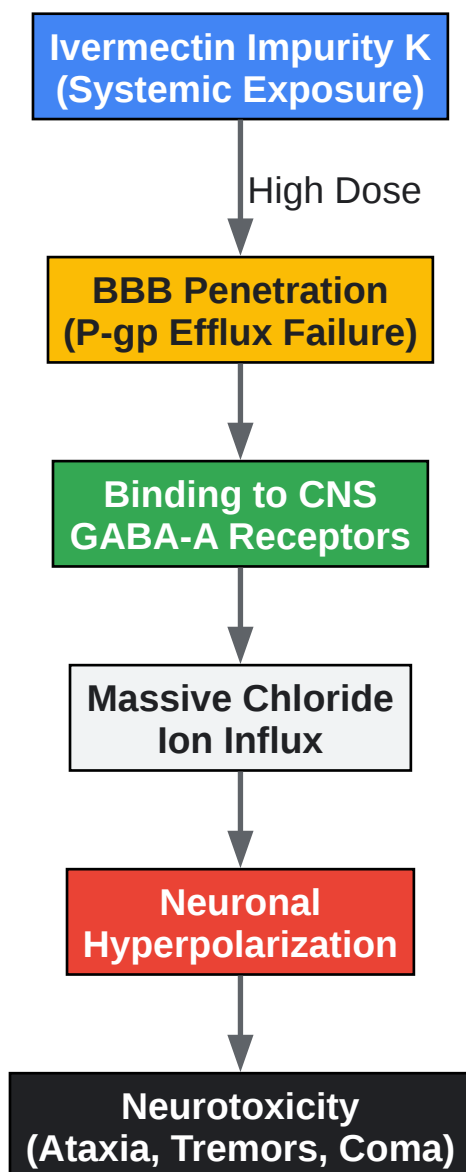
Parameter	Specification / Data
Chemical Name	(4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1[1]
Common Synonyms	3,4-Dihydro Ivermectin; Ivermectin EP Impurity K; H4B1a isomers[1][6]
CAS Registry Number	74567-01-4[1][5]
Molecular Formula	C ₄₈ H ₇₆ O ₁₄ [5]
Molecular Weight	877.13 g/mol [1][5]
Origin	Metabolite / Fermentation by-product[2][4]
Pharmacological Note	Exhibits anti-inflammatory properties in murine models[2][4]

Toxicokinetics & Mechanism of Action

To evaluate the toxicity of Impurity K, one must understand the causality behind macrocyclic lactone interactions in mammalian systems. Avermectins exert their primary biological effects by binding selectively and with high affinity to glutamate-gated chloride ion channels (GluCl) and γ -aminobutyric acid (GABA) receptors[3][7].

In mammals, GABA receptors are strictly confined to the Central Nervous System (CNS). Under normal physiological conditions, the blood-brain barrier (BBB) prevents the entry of highly lipophilic molecules like Impurity K via P-glycoprotein (P-gp) efflux pumps[3]. However, toxicity occurs when this self-regulating system is overwhelmed. At high systemic concentrations, or in subjects with compromised P-gp function (e.g., MDR1 genetic mutations),

Impurity K breaches the BBB. The subsequent binding to GABA-A receptors triggers a massive influx of chloride ions, leading to severe neuronal hyperpolarization[3].



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Fig 1. Mechanistic pathway of Impurity K-induced neurotoxicity via GABA-A receptor activation.

In Vivo and In Vitro Toxicological Profile

The toxicological footprint of Impurity K mirrors the parent API but requires independent quantification due to its distinct metabolic clearance rates.

- **Neurotoxicity:** As outlined in the mechanism above, acute overexposure leads to CNS depression. Clinical manifestations in mammalian models include ataxia, mydriasis, tremors, and in severe cases, coma[3][7][8].
- **Hepatotoxicity:** Impurity K is metabolized in the liver via the Cytochrome P450 (CYP450) system. High-dose exposure can induce oxidative stress, leading to self-limiting serum aminotransferase elevations and, rarely, clinically apparent liver injury[3][8][9].
- **Reproductive & Developmental Toxicity:** Avermectins are known to cross the placental barrier. Teratogenic effects, such as cleft palate and clubbed forepaws, have been observed in animal models (mice, rats, rabbits) primarily at doses that induce maternal toxicity[3][7].
- **Ecotoxicity:** Impurity K poses a severe threat to aquatic ecosystems. It is highly toxic to aquatic invertebrates (e.g., *Daphnia magna*), necessitating strict environmental controls during pharmaceutical manufacturing and disposal to prevent runoff[10][11].
- **Therapeutic Paradox:** Interestingly, while toxic at high doses, isolated Impurity K has demonstrated distinct anti-inflammatory properties in murine models and has been studied as an in vitro inhibitor of SARS-CoV-2[2].

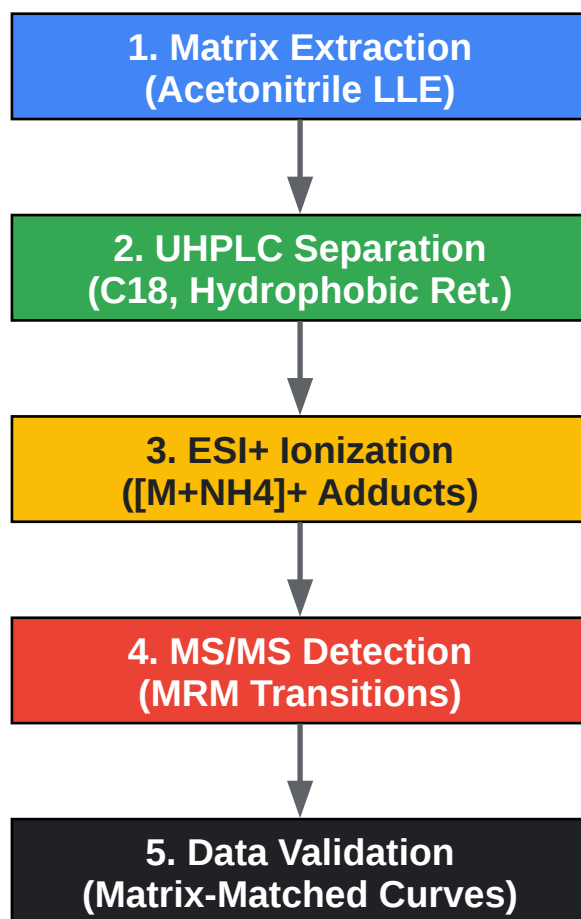
Analytical Methodology: LC-MS/MS Profiling of Impurity K

To ensure analytical trustworthiness, the quantification of Impurity K must rely on a self-validating system. Macrocyclic lactones lack a basic nitrogen atom, meaning they do not easily protonate to form $[M+H]^+$ ions in standard mass spectrometry. Experience dictates that we must force the formation of adducts. By adding Ammonium Formate to the mobile phase, we reliably generate $[M+NH_4]^+$ adducts, drastically increasing detection sensitivity.

Step-by-Step Protocol:

- **Sample Preparation (Protein Precipitation & LLE):**
 - Transfer 100 μ L of the biological matrix (plasma/serum) to a microcentrifuge tube.
 - Add 300 μ L of ice-cold Acetonitrile (ACN) to precipitate proteins and extract the highly lipophilic Impurity K.

- Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for injection.
- Chromatographic Separation:
 - Column: Sub-2 μm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm). Causality: The highly hydrophobic stationary phase provides optimal retention for the C₄₈ backbone of Impurity K.
 - Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Run a steep gradient from 40% B to 95% B over 5 minutes to elute the strongly retained macrocyclic lactone.
- Mass Spectrometry Detection (ESI+):
 - Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode.
 - Set the Multiple Reaction Monitoring (MRM) transition for the [M+NH₄]⁺ adduct of Impurity K (approximate precursor m/z 894.5 to specific product ions depending on collision energy).
- System Validation:
 - Run matrix-matched calibration curves alongside blank controls. This is critical to quantify and correct for ion suppression effects caused by endogenous phospholipids in the matrix.



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Fig 2. Step-by-step LC-MS/MS analytical workflow for the quantification of Impurity K.

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